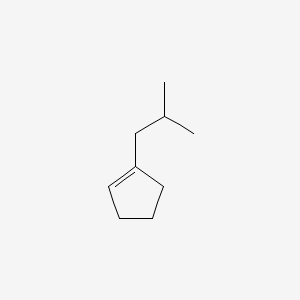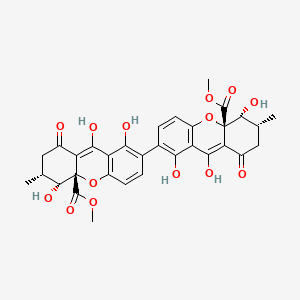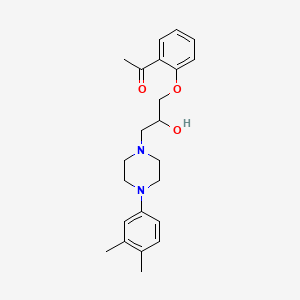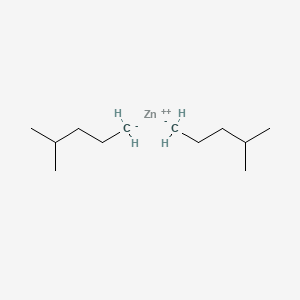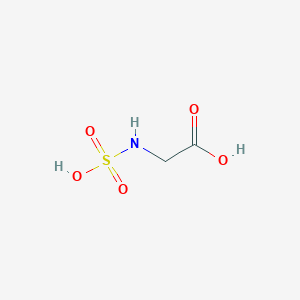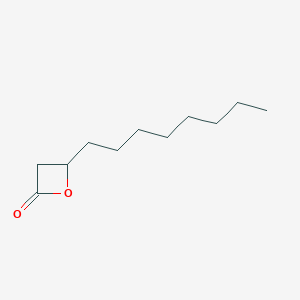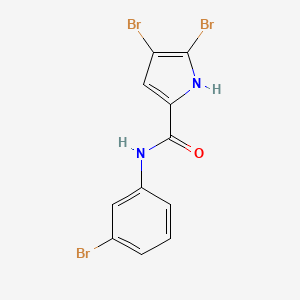
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with the molecular formula C14H23BrN2O4S2 and a molecular weight of 427.37742 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Bromopyridyl Intermediate: This step involves the bromination of pyridine to form 5-bromopyridine.
Attachment of the Heptylamino Chain: The bromopyridyl intermediate is then reacted with a heptylamine to form the 7-(5-bromo-2-pyridyloxy)heptylamine.
Introduction of the Thiosulfate Group: Finally, the heptylamine derivative is reacted with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromopyridyl moiety can be reduced to form pyridyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can participate in redox reactions, while the bromopyridyl moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiosulfuric acid, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino: Shares a similar structure but lacks the ethyl hydrogen thiosulfate group.
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine: Another related compound with similar functional groups.
Uniqueness
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a bromopyridyl moiety, a heptylamino chain, and a thiosulfate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
41287-15-4 |
|---|---|
Fórmula molecular |
C14H23BrN2O4S2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine |
InChI |
InChI=1S/C14H23BrN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20) |
Clave InChI |
FMQVDNFQKSRNAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
